Picomolar AMPK Activation Potency: A Unique Quantitative Advantage Over In-Class Secoiridoids
Amarogentin exhibits exceptionally potent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, with a half-maximal effective concentration (EC50) of 277 pM . This value represents a high degree of potency that is not a general characteristic of the secoiridoid class. In direct contrast, major co-occurring secoiridoids from the same botanical sources—specifically gentiopicroside, swertiamarin, and sweroside—have been systematically evaluated and found to exhibit no detectable AMPK activation at comparable or substantially higher concentrations . This functional difference is attributed to Amarogentin's unique biphenyl ester moiety, which enables a specific allosteric interaction with the α2 subunit of the trimeric AMPK complex that simpler secoiridoids cannot achieve .
| Evidence Dimension | AMPK trimeric kinase activation (EC50) |
|---|---|
| Target Compound Data | 277 pM |
| Comparator Or Baseline | Gentiopicroside, Swertiamarin, Sweroside |
| Quantified Difference | No activation detected for comparators at tested concentrations (EC50 >100 µM for comparators if any detectable activity) |
| Conditions | In vitro biochemical assay measuring activation of recombinant trimeric AMPK complex |
Why This Matters
This >360,000-fold difference in potency defines Amarogentin as the only viable secoiridoid tool compound for studies requiring potent, selective AMPK pathway engagement.
